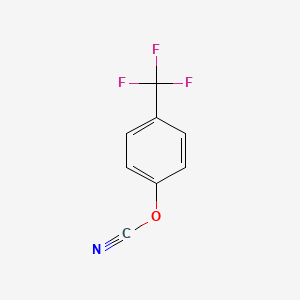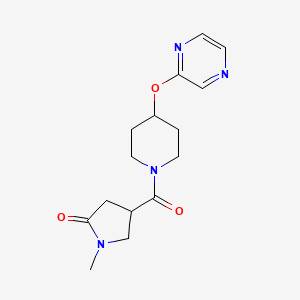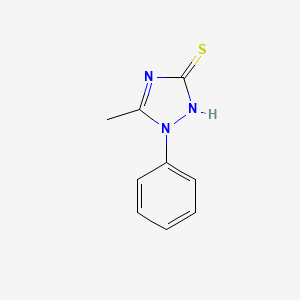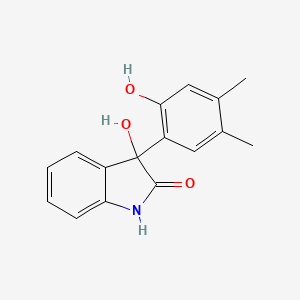
4-(Trifluormethyl)phenylcyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trifluoromethyl)phenyl] cyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanate group
Wissenschaftliche Forschungsanwendungen
[4-(Trifluoromethyl)phenyl] cyanate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
“[4-(Trifluoromethyl)phenyl] cyanate” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are often used in pharmaceuticals and agrochemicals due to their ability to form stable, strong bonds .
Mode of Action
The cyanate group in “[4-(Trifluoromethyl)phenyl] cyanate” is a functional group with the formula -N=C=O. Isocyanates, which contain this group, are known to react with compounds containing alcohol (OH) or amine (NH2) groups .
Biochemical Pathways
Organofluorine compounds are often involved in modifying the properties of bioactive compounds, potentially affecting a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of “[4-(Trifluoromethyl)phenyl] cyanate” would depend on its specific targets and mode of action. As mentioned, isocyanates typically react with alcohol or amine groups, which could lead to a variety of effects depending on the specific context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl] cyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with suitable reagents under controlled conditions. One common method is the reaction of 4-(trifluoromethyl)phenyl isocyanate with potassium cyanate in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of [4-(Trifluoromethyl)phenyl] cyanate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Trifluoromethyl)phenyl] cyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with [4-(Trifluoromethyl)phenyl] cyanate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents, mild temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving [4-(Trifluoromethyl)phenyl] cyanate depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas, while reaction with alcohols can produce carbamates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a cyanate group.
4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group and is used in different synthetic applications.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group and is used in the synthesis of various organic compounds.
Uniqueness
[4-(Trifluoromethyl)phenyl] cyanate is unique due to the presence of both the trifluoromethyl and cyanate groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYPQIYMWDTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)


![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)

![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![methyl 2-{3-[3-(benzoyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamido}benzoate](/img/structure/B2444937.png)


![N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2444940.png)

